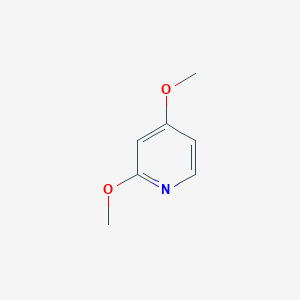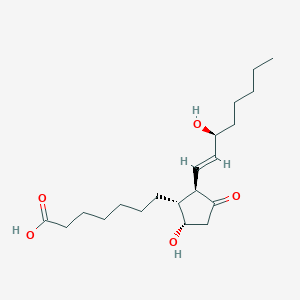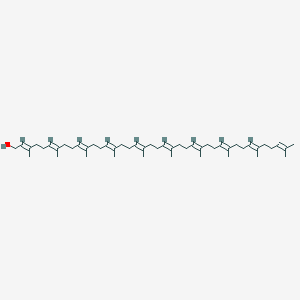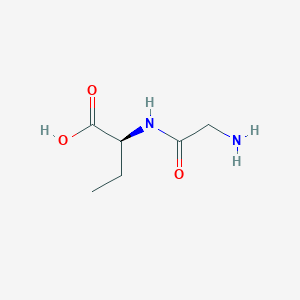
L-Tagatose
Descripción general
Descripción
Isolicoflavonol es un compuesto flavonoides conocido por sus diversas actividades biológicas. Es un compuesto natural que se encuentra en plantas como la Glycyrrhiza inflata. Isolicoflavonol ha llamado la atención debido a sus posibles propiedades terapéuticas, que incluyen efectos antiinflamatorios, antioxidantes y antimicrobianos .
Aplicaciones Científicas De Investigación
Isolicoflavonol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la química y las reacciones de los flavonoides.
Biología: Se investiga por sus propiedades antiinflamatorias, antioxidantes y antimicrobianas.
Medicina: Posible agente terapéutico para afecciones como la inflamación, las infecciones y el cáncer.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos a base de productos naturales
Mecanismo De Acción
Isolicoflavonol ejerce sus efectos a través de varios mecanismos:
Actividad antioxidante: Elimina los radicales libres e inhibe las enzimas oxidativas.
Actividad antiinflamatoria: Inhibe las citocinas y enzimas proinflamatorias.
Actividad antimicrobiana: Interfiere con las membranas celulares microbianas e inhibe las enzimas microbianas
Safety and Hazards
L-Tagatose is generally recognized as safe by the Food and Agriculture Organization and the World Health Organization, and has been since 2001 . Consumption of more than about 30 grams of tagatose in a dose may cause gastric disturbance in some people, as it is mostly processed in the large intestine, similar to soluble fiber .
Direcciones Futuras
In the future, research studies must be focused more on shaping L-AIs as powerful biocatalysts to produce L-Tagatose at an industrial scale that necessitates for the human welfare . The research studies should also focus on producing this compound from cheap renewable feedstocks and methods like immobilization and cell-surface display of L-AIs for efficient uptake and biotransformation of D-galactose .
Análisis Bioquímico
Biochemical Properties
L-Tagatose plays a significant role in biochemical reactions, particularly in the isomerization of sugars. One of the key enzymes involved in the production of this compound is L-arabinose isomerase. This enzyme catalyzes the reversible isomerization of L-arabinose to L-ribulose and D-galactose to this compound . The interaction between this compound and L-arabinose isomerase is crucial for its bioconversion. The enzyme exhibits optimal activity at specific temperatures and pH levels, and requires metal ions such as magnesium as cofactors for its catalytic efficiency .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in carbohydrate metabolism and insulin signaling. This modulation can lead to improved glucose tolerance and reduced insulin resistance, making this compound a potential therapeutic agent for managing diabetes and metabolic disorders .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, this compound has been found to inhibit the activity of certain glycosidases, which are enzymes involved in the breakdown of complex carbohydrates . This inhibition can lead to reduced glucose absorption and lower blood sugar levels. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. This compound is relatively stable under physiological conditions, but it can undergo degradation under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to improve glucose tolerance and reduce body weight in diabetic and obese animal models . At high doses, this compound can cause gastrointestinal disturbances and other adverse effects . It is important to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pentose phosphate pathway and the glycolytic pathway. It interacts with enzymes such as hexokinase and phosphofructokinase, which are key regulators of glucose metabolism . This compound can also affect the levels of metabolites such as glucose-6-phosphate and fructose-6-phosphate, leading to changes in metabolic flux and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, glucose transporters can facilitate the uptake of this compound into cells, where it can be utilized in metabolic processes . The localization and accumulation of this compound within cells can influence its activity and function, as well as its overall bioavailability .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the cytoplasm or mitochondria, where it can exert its effects on cellular metabolism . The localization of this compound can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Isolicoflavonol se puede sintetizar a través de varias reacciones químicas. Un método común implica el uso de cloruro de zinc (II) y cloruro de hidrógeno en éter dietílico en condiciones de enfriamiento, seguido de una serie de reacciones que involucran carbonato de potasio en acetona, hidróxido de potasio en metanol, yodo en dimetilsulfóxido y carbonato de sodio en una mezcla de acetona, diclorometano y agua .
Métodos de producción industrial
La producción industrial de isolicoflavonol generalmente implica la extracción de fuentes naturales como la Glycyrrhiza inflata. El proceso de extracción incluye secar y moler el material vegetal, seguido de la extracción con disolvente utilizando disolventes como etanol o metanol. El extracto se purifica luego mediante técnicas cromatográficas para aislar el isolicoflavonol .
Análisis De Reacciones Químicas
Tipos de reacciones
Isolicoflavonol experimenta varias reacciones químicas, que incluyen:
Oxidación: Isolicoflavonol se puede oxidar para formar quinonas y otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el isolicoflavonol en sus derivados dihidro correspondientes.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo, lo que lleva a la formación de éteres y ésteres.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan para las reacciones de sustitución.
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados dihidro.
Sustitución: Éteres y ésteres.
Comparación Con Compuestos Similares
Isolicoflavonol es único entre los flavonoides debido a su estructura específica y actividades biológicas. Compuestos similares incluyen:
Flavonol A de Glycyrrhiza: Otro flavonoide con propiedades antiinflamatorias y antioxidantes similares.
Dodoviscin I: Conocido por su actividad antimicrobiana.
Aliarina: Exhibe una fuerte actividad antioxidante.
Isolicoflavonol destaca por su potente inhibición de la carboxilesterasa 2 humana (hCES2A), lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(3R,4R,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-LFRDXLMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H](C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318451 | |
| Record name | L-Tagatose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17598-82-2, 551-68-8 | |
| Record name | L-Tagatose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tagatose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tagatose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Psicose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAGATOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41IX5VHE3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is L-tagatose, and how does it differ from other sugars?
A1: this compound is a rare ketohexose, meaning it's a six-carbon sugar with a ketone group. Unlike common sugars like glucose or fructose, this compound is found in very low amounts in nature. []
Q2: How is this compound produced?
A2: this compound can be produced through various methods, including:
- Microbial conversion: Bacteria like Enterobacter aerogenes and Klebsiella pneumoniae can convert L-psicose and galactitol, respectively, into this compound. [, , ]
- Enzymatic synthesis: Enzymes like D-tagatose 3-epimerase, L-arabinose isomerase, and galactitol dehydrogenase can be used to convert readily available sugars like D-fructose, D-galactose, and galactitol into this compound. [, , , , , , , , , ]
- Chemical synthesis: While less common, this compound can be synthesized chemically, for example, using a Zn(II)-mediated addition of 2-furyllithium to a polyoxygenated aldehyde derived from L-threose. [, ]
Q3: Are there analytical methods to identify and quantify this compound?
A3: Yes, this compound can be identified and quantified using methods like High-Performance Liquid Chromatography (HPLC), 13C-Nuclear Magnetic Resonance (13C-NMR) spectroscopy, and optical rotation measurements. [, ]
Q4: What are the potential applications of this compound?
A4: this compound has shown potential in several areas, including:
- Low-calorie sweetener: this compound has a similar sweetness profile to sucrose but with a significantly lower caloric value, making it a potential sugar substitute. [, ]
- Pharmaceutical applications: this compound can be used as a chiral building block for synthesizing various pharmaceutical compounds. []
Q5: How does this compound compare to other rare sugars like D-psicose and D-tagatose?
A5: All three are ketohexoses, but they differ in their stereochemistry. This leads to variations in their sweetness, metabolic pathways, and potential applications. For example, D-psicose has shown promising anti-diabetic effects, while D-tagatose is already used commercially as a low-calorie sweetener. [, , , , , ]
Q6: Are there any studies on the effects of this compound on human health?
A6: While research on this compound is ongoing, current studies are primarily focused on its production and characterization. More comprehensive studies are needed to fully understand its effects on human health, including its absorption, metabolism, and potential benefits or risks. []
Q7: What enzymes are involved in the production of this compound, and how can their efficiency be improved?
A7: Several enzymes play a crucial role in this compound production:
- D-tagatose 3-epimerase (DTE): Catalyzes the conversion of D-fructose to D-psicose and L-sorbose to this compound. Directed evolution has been employed to enhance DTE's activity and stability, leading to highly efficient biocatalysts for rare sugar production. [, ]
- L-arabinose isomerase: This enzyme converts D-galactose to D-tagatose. Thermostable variants have been immobilized for continuous production in bioreactors, enhancing stability and enabling higher yields. [, , ]
- Galactitol dehydrogenase: This enzyme facilitates the conversion of galactitol to this compound. Combining it with NADH oxidase enables efficient this compound synthesis through in situ cofactor regeneration. [, ]
Q8: How is the efficiency of enzymatic this compound production optimized?
A8: Several strategies are employed for optimization:
- Enzyme engineering: Techniques like directed evolution enhance enzyme properties like activity, stability, and substrate specificity. This has led to the development of thermostable variants and mutants with improved performance for specific substrates. [, ]
- Immobilization: Immobilizing enzymes on various supports enhances their stability and reusability, making the production process more cost-effective. Packed-bed bioreactors with immobilized enzymes have been successfully used for continuous this compound production. [, , ]
- Process optimization: Factors such as pH, temperature, substrate concentration, and the presence of metal ions like manganese are crucial for optimizing enzymatic reactions and maximizing this compound yield. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-fluorophenoxy)acetate](/img/structure/B102444.png)
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)


![pentacyclo[12.6.2.24,11.05,10.015,20]tetracosa-1(21),4(24),5,7,9,11(23),14(22),15,17,19-decaene](/img/structure/B102450.png)


